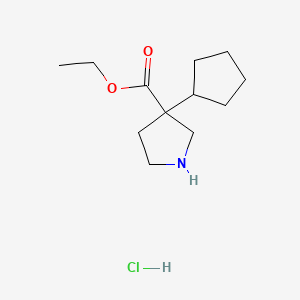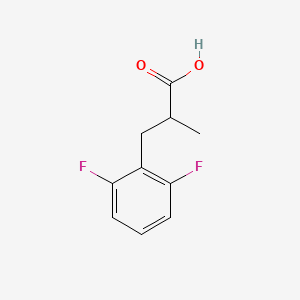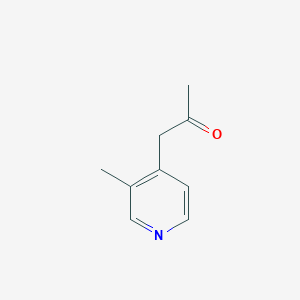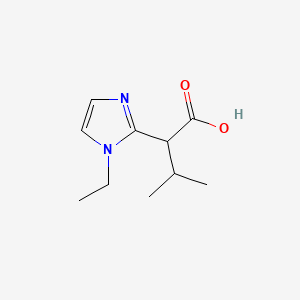
Octahydroindolizine-7-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydroindolizine-7-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C9H15NO2.ClH and a molecular weight of 205.68 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-7-carboxylic acid hydrochloride typically involves the hydrogenation of indolizine derivatives under specific conditions. One common method involves the reduction of indolizine-7-carboxylic acid using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: Octahydroindolizine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octahydroindolizine-7-carboxylic acid hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of indolizine derivatives on cellular processes. It has been shown to exhibit various biological activities, including antimicrobial and anticancer properties .
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics .
Wirkmechanismus
The mechanism of action of octahydroindolizine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Vergleich Mit ähnlichen Verbindungen
Indolizine-7-carboxylic acid: A precursor in the synthesis of octahydroindolizine-7-carboxylic acid hydrochloride.
Octahydroindolizine-8a-carboxylic acid hydrochloride: A similar compound with slight structural differences.
Uniqueness: this compound is unique due to its fully saturated indolizine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C9H16ClNO2 |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)7-3-5-10-4-1-2-8(10)6-7;/h7-8H,1-6H2,(H,11,12);1H |
InChI-Schlüssel |
BSHWTVCJHFPJEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CCN2C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)

![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)


![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)

